molecular formula C21H22N4O5 B11383300 4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide

Cat. No.: B11383300
M. Wt: 410.4 g/mol
InChI Key: JBUIXUNSXNRQMC-UHFFFAOYSA-N
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Description

4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, an oxadiazole ring, and a butanamido benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Butanamido Linkage: The butanamido linkage is formed by reacting the oxadiazole intermediate with a butanoyl chloride derivative in the presence of a base.

    Final Coupling with Benzamide: The final step involves coupling the butanamido intermediate with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the oxadiazole and butanamido moieties.

    3,4-Dimethoxyphenylacetonitrile: Contains the dimethoxyphenyl group and a nitrile group, differing significantly in structure and reactivity.

    (3,4-Dimethoxyphenyl)acetonitrile: Similar to the above but with different functional groups.

Uniqueness

4-{4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and butanamido linkage are particularly noteworthy, as they contribute to its stability and reactivity in various applications.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

4-[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide

InChI

InChI=1S/C21H22N4O5/c1-28-16-11-8-14(12-17(16)29-2)21-24-19(30-25-21)5-3-4-18(26)23-15-9-6-13(7-10-15)20(22)27/h6-12H,3-5H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

JBUIXUNSXNRQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

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